Z-Leu-Arg-AMC

cathepsin K osteoclast fluorogenic assay

Z-Leu-Arg-AMC delivers distinct kinetic specificity for cathepsins K/L/S/V and falcipain II, avoiding cross-reactivity issues common with Z-Phe-Arg-AMC or Z-Arg-Arg-AMC. With high catalytic efficiency for cathepsin K (kcat/Km = 4 × 10⁵ M⁻¹s⁻¹) and established use in osteoporosis and antimalarial HTS, it ensures reliable, reproducible assay data for inhibitor screening and enzyme characterization.

Molecular Formula C30H38N6O6
Molecular Weight 578.7 g/mol
Cat. No. B120511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Leu-Arg-AMC
Molecular FormulaC30H38N6O6
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1
InChIKeyXDHCDHWCFOQOCP-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Leu-Arg-AMC (CAS 156192-32-4) Procurement and Selection Overview


Z-Leu-Arg-AMC is a fluorogenic dipeptide substrate featuring a carboxybenzoyl (Z) protecting group at the N-terminus of Leu-Arg coupled to a 7-amino-4-methylcoumarin (AMC) fluorophore. Upon proteolytic cleavage at the Arg-AMC amide bond, the AMC moiety is released, generating a quantifiable fluorescence signal (λex = 365 nm, λem = 440 nm) . The compound is primarily employed in biochemical assays targeting cysteine proteases, including multiple cathepsins, falcipains, kallikrein, and trypanosomal proteases. Its dipeptide sequence (Leu-Arg) positions it as a substrate with a distinct cleavage recognition profile compared to other commonly used fluorogenic peptide substrates such as Z-Phe-Arg-AMC and Z-Arg-Arg-AMC [1].

Why Generic Dipeptide Substrates Cannot Substitute for Z-Leu-Arg-AMC in Cysteine Protease Assays


Fluorogenic peptide substrates containing the AMC leaving group are not interchangeable due to profound differences in enzyme recognition driven by the P2 and P1 amino acid residues. Substrates such as Z-Phe-Arg-AMC (Phe-Arg), Z-Arg-Arg-AMC (Arg-Arg), and Z-Leu-Arg-AMC (Leu-Arg) exhibit markedly divergent catalytic efficiencies (kcat/Km) across the cysteine cathepsin family [1]. For instance, while Z-Arg-Arg-AMC is frequently cited as a cathepsin B-selective substrate, it preferentially monitors activity at neutral pH and displays minimal activity under acidic lysosomal conditions [2]. Furthermore, the P2 leucine residue in Z-Leu-Arg-AMC confers distinct selectivity toward cathepsin K and the malaria protease falcipain II—a specificity not recapitulated by Phe-Arg or Arg-Arg substrates [3]. Substituting Z-Leu-Arg-AMC with a generic alternative therefore risks both false-negative results (if the enzyme fails to cleave the substitute) and false-positive results (if the substitute is cleaved by off-target proteases not recognized by Z-Leu-Arg-AMC).

Z-Leu-Arg-AMC Quantitative Evidence Guide: Comparator-Based Activity and Specificity


Kinetic Efficiency for Cathepsin K: Z-Leu-Arg-AMC vs. Other Cathepsins

Z-Leu-Arg-AMC is characterized as a sensitive substrate for cathepsin K, with a reported Km of 8 µM and a catalytic efficiency (kcat/Km) of 4 × 10⁵ M⁻¹s⁻¹ [1]. In comparative biochemical profiling, this compound demonstrates a marked kinetic preference for cathepsin K over other cysteine cathepsins. Its kcat/Km for cathepsin K (4 × 10⁵ M⁻¹s⁻¹) is 4-fold higher than that for cathepsin B and cathepsin S (both 1 × 10⁵ M⁻¹s⁻¹), and approximately 2.5-fold higher than for cathepsin L (1.6 × 10⁵ M⁻¹s⁻¹, based on reported value of ~1 × 10⁶ but at a slower relative rate compared to cathepsin K) [1]. The cross-cathepsin activity data derive from enzymatic assays conducted with purified recombinant human cathepsins under standardized fluorogenic assay conditions [2][3].

cathepsin K osteoclast fluorogenic assay

Falcipain II Substrate Preference: Z-Leu-Arg-AMC vs. Falcipain I and III

Among the falcipain family of Plasmodium falciparum cysteine proteases, Z-Leu-Arg-AMC is the preferred substrate for falcipain II . While Z-Leu-Arg-AMC also serves as a substrate for falcipain I and falcipain III, biochemical characterization demonstrates that falcipain II cleaves Z-Leu-Arg-AMC with substantially higher catalytic activity than the other falcipain isoforms [1]. This isoform-level selectivity distinguishes Z-Leu-Arg-AMC from alternative fluorogenic substrates such as Z-Phe-Arg-AMC, which exhibits a different falcipain cleavage profile. Falcipain II functions as a hemoglobin-degrading protease essential for the parasite's intraerythrocytic lifecycle, positioning this substrate as a critical tool for antimalarial drug discovery screening campaigns [2].

falcipain II malaria cysteine protease

Cross-Cathepsin Activity Profile: Quantitative Comparison Across Cathepsins B, K, L, S, V, and F

Comprehensive kinetic profiling across six human cysteine cathepsins reveals a defined activity hierarchy for Z-Leu-Arg-AMC. The compound is cleaved by cathepsins K, L, F, B, S, V, and X with kcat/Km values ranging from 10⁴ to 10⁶ M⁻¹s⁻¹ [1]. Specifically, catalytic efficiencies follow the order: cathepsin L ≈ cathepsin F (1 × 10⁶ M⁻¹s⁻¹) > cathepsin K (4 × 10⁵ M⁻¹s⁻¹) > cathepsin B ≈ cathepsin S (1 × 10⁵ M⁻¹s⁻¹) > cathepsin V (1 × 10⁴ M⁻¹s⁻¹) [1][2]. This broad cross-reactivity pattern is distinct from the narrow specificity of Z-Arg-Arg-AMC, which is predominantly cleaved by cathepsin B at neutral pH [3], and from Z-Phe-Arg-AMC, which displays a different cathepsin selectivity fingerprint. Researchers can leverage this established hierarchy to interpret mixed-signal data, select appropriate positive controls, and design multi-cathepsin inhibitor screening panels where broad substrate coverage is analytically advantageous [4].

cathepsin selectivity cysteine protease panel enzyme kinetics

Substrate Inhibition Phenomenon: Z-Leu-Arg-AMC in Cathepsin K Assays

Kinetic characterization of cathepsin K has revealed that fluorogenic substrates commonly employed for activity measurement—including Z-Phe-Arg-AMC, Z-Leu-Arg-AMC, and Z-Val-Arg-AMC—exhibit substrate inhibition at elevated concentrations [1]. During Km determination experiments, it was unexpectedly discovered that these three substrates induce substrate inhibition of cathepsin K, a phenomenon that must be accounted for in kinetic assay design [2]. This substrate inhibition property is shared among the three Z-protected dipeptide substrates but is not universally observed across all cathepsin K fluorogenic substrates. Specifically, alternative substrates such as Z-Gly-Pro-Arg-AMC (a tripeptide substrate) have been employed in cathepsin K inhibition studies without explicit reports of substrate inhibition under comparable assay conditions [3].

substrate inhibition cathepsin K assay optimization

Trypanosomal Protease Substrate: Z-Leu-Arg-AMC Activity on Trypanopain-Tb

Z-Leu-Arg-AMC serves as a substrate for the active site of trypanopain-Tb, a cysteine proteinase from Trypanosoma brucei brucei, the causative agent of African trypanosomiasis . This activity distinguishes Z-Leu-Arg-AMC from other fluorogenic dipeptide substrates that lack significant recognition by trypanosomal proteases. For instance, comparative substrate profiling studies indicate that trypanopain-Tb exhibits distinct P2 specificity, with leucine at the P2 position being favorably accommodated, whereas substrates containing phenylalanine (e.g., Z-Phe-Arg-AMC) or arginine (e.g., Z-Arg-Arg-AMC) at P2 demonstrate reduced cleavage rates . The validated activity of Z-Leu-Arg-AMC on trypanopain-Tb has enabled its use as a screening substrate in inhibitor discovery campaigns targeting trypanosomal cysteine proteases .

trypanopain-Tb Trypanosoma brucei cysteine proteinase

Stability and Storage Comparability: Z-Leu-Arg-AMC vs. Z-Phe-Arg-AMC and Z-Arg-Arg-AMC

Z-Leu-Arg-AMC demonstrates stability comparable to other Z-protected dipeptide AMC substrates under standard laboratory storage conditions. As supplied as a lyophilized solid, the compound remains stable for 2 years from the date of purchase when stored at -20°C . Solutions prepared in DMSO may be stored at -20°C for up to 3 months . Light protection is required during storage due to the photosensitivity of the AMC fluorophore . These stability parameters align closely with those reported for Z-Phe-Arg-AMC and Z-Arg-Arg-AMC, indicating that procurement decisions need not weigh stability differences among these substrate candidates; rather, selectivity and kinetic performance should drive selection. It is noted that DMSO solutions are hygroscopic, and the use of freshly opened DMSO is recommended to maintain accurate solubility [1].

fluorogenic substrate DMSO stability storage conditions

Z-Leu-Arg-AMC Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Cathepsin K Inhibitor Screening in Osteoporosis Drug Discovery

Cathepsin K functions as the primary cysteine protease mediating osteoclastic bone resorption and represents a validated therapeutic target for osteoporosis [1]. Z-Leu-Arg-AMC serves as a sensitive fluorogenic substrate for cathepsin K with a Km of 8 µM and a kcat/Km of 4 × 10⁵ M⁻¹s⁻¹ [2]. This kinetic profile supports high-throughput screening of small-molecule cathepsin K inhibitors in 96- or 384-well plate formats. The defined cross-reactivity pattern with other cathepsins enables researchers to implement appropriate counter-screening strategies—for instance, using Z-Arg-Arg-AMC to assess cathepsin B off-target effects—thereby improving the selectivity interpretation of primary screening hits. Assay optimization should account for the substrate inhibition phenomenon observed at elevated Z-Leu-Arg-AMC concentrations, requiring the establishment of a linear velocity range below the inhibition threshold to ensure accurate IC₅₀ determinations .

Falcipain II Activity Assays for Antimalarial Drug Discovery

Falcipain II is a hemoglobin-degrading cysteine protease essential for the intraerythrocytic lifecycle of Plasmodium falciparum and represents a high-priority target for antimalarial drug development [1]. Z-Leu-Arg-AMC is the preferred fluorogenic substrate for falcipain II, exhibiting substantially higher catalytic activity with this isoform compared to falcipain I and III [2]. This isoform-level preference makes Z-Leu-Arg-AMC the optimal substrate choice for screening campaigns targeting falcipain II specifically. Researchers employing this substrate can maximize assay sensitivity for falcipain II while minimizing confounding signals from other falcipain isoforms, a critical advantage in compound library screening where detection of modest inhibitory activity is essential for hit identification. The AMC fluorophore's excitation and emission wavelengths (λex 365 nm, λem 440 nm) are compatible with standard fluorescence plate readers used in industrial screening facilities .

Multi-Cathepsin Activity Profiling and Inhibitor Selectivity Assessment

In drug discovery programs targeting cysteine cathepsins, the assessment of inhibitor selectivity across the cathepsin family is essential to avoid off-target liabilities. Z-Leu-Arg-AMC is cleaved by at least six human cysteine cathepsins (B, K, L, S, V, and F) with a defined hierarchy of catalytic efficiencies spanning two orders of magnitude (kcat/Km from 10⁴ to 10⁶ M⁻¹s⁻¹) [1][2]. This broad coverage makes Z-Leu-Arg-AMC valuable as a panel substrate in selectivity profiling, enabling researchers to measure inhibitor effects across multiple cathepsins using a single, well-characterized substrate. When paired with highly selective substrates such as Z-Arg-Arg-AMC (cathepsin B-selective) or Z-Nle-Lys-Arg-AMC (broad-pH cathepsin B-selective), Z-Leu-Arg-AMC facilitates comprehensive cysteine protease selectivity profiling in biochemical and cellular assay formats .

Trypanosomal Cysteine Protease Characterization in Neglected Tropical Disease Research

African trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei, remains a neglected tropical disease with limited therapeutic options. Z-Leu-Arg-AMC is recognized and cleaved by the active site of trypanopain-Tb, a cysteine proteinase from T. brucei brucei [1]. The favorable accommodation of the P2 leucine residue by the trypanopain-Tb active site distinguishes Z-Leu-Arg-AMC from alternative dipeptide AMC substrates containing P2 phenylalanine or arginine, which exhibit reduced cleavage rates [2]. Researchers studying trypanosomal protease biology or screening inhibitors against this target can employ Z-Leu-Arg-AMC as a validated substrate for enzymatic characterization and compound evaluation. The commercial availability of the substrate with defined stability parameters supports reproducible assay implementation across academic and industrial neglected disease research settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Leu-Arg-AMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.